molecular formula C13H11ClN2O3S B5113678 METHYL 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5113678
M. Wt: 310.76 g/mol
InChI Key: RIPQKAGNASIRIY-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a chlorinated aniline moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 2-chloroaniline with thiophene-2-carboxylic acid. The process generally includes the following steps:

    Formation of the intermediate: 2-chloroaniline reacts with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiophene ring.

    Methylation: The final step involves the methylation of the carboxyl group to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the aniline moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Methyl 3-{[(2-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(2-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiophene ring and the chlorinated aniline moiety allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: Similar structure but lacks the chlorinated aniline moiety.

    Methyl 2-{[(3-chloroanilino)carbonyl]amino}-3-thiophenecarboxylate: Similar but with a different substitution pattern on the thiophene ring.

Uniqueness

Methyl 3-{[(2-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to the specific positioning of the chlorinated aniline moiety and the thiophene ring. This unique structure allows for distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(2-chlorophenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c1-19-12(17)11-10(6-7-20-11)16-13(18)15-9-5-3-2-4-8(9)14/h2-7H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQKAGNASIRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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